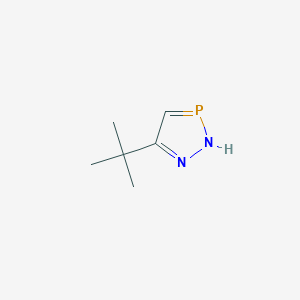
5-tert-Butyl-3H-1,2,3-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-3H-1,2,3-diazaphosphole: is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3H-1,2,3-diazaphosphole typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-tert-Butyl-3H-1,2,3-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholes, which have diverse applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
5-tert-Butyl-3H-1,2,3-diazaphosphole has several scientific research applications:
Mecanismo De Acción
The mechanism by which 5-tert-Butyl-3H-1,2,3-diazaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazines: These compounds share a similar heterocyclic structure and exhibit comparable reactivity and applications.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole:
Uniqueness: 5-tert-Butyl-3H-1,2,3-diazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct electronic properties and reactivity compared to other nitrogen-containing heterocycles. This uniqueness makes it a valuable compound in the development of novel materials and catalysts .
Propiedades
Número CAS |
917897-08-6 |
|---|---|
Fórmula molecular |
C6H11N2P |
Peso molecular |
142.14 g/mol |
Nombre IUPAC |
5-tert-butyl-2H-diazaphosphole |
InChI |
InChI=1S/C6H11N2P/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3,(H,7,8) |
Clave InChI |
ULJNYOAQYOCBBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NNP=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


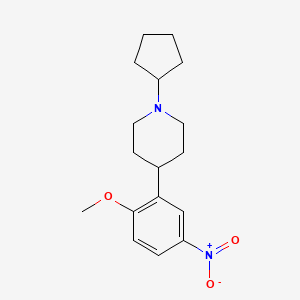
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
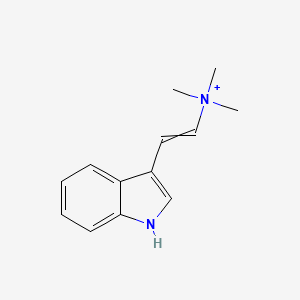
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
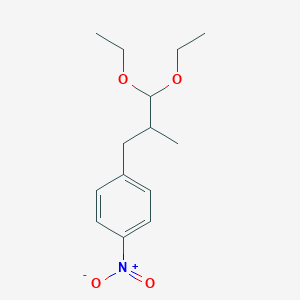
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
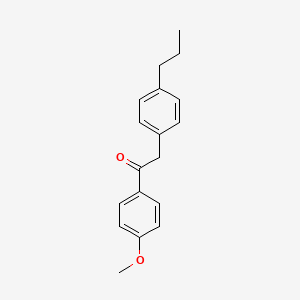
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
